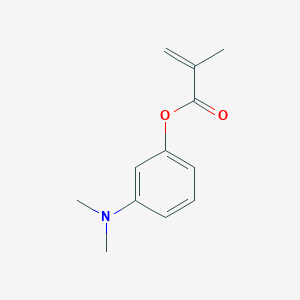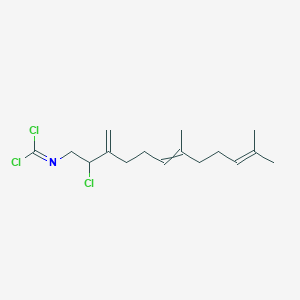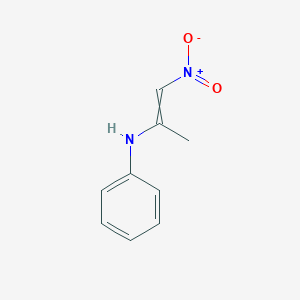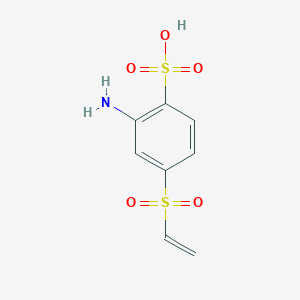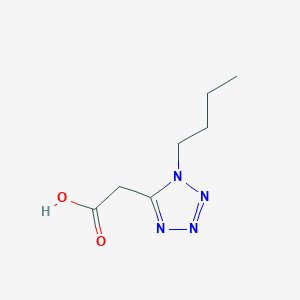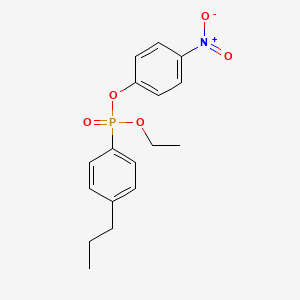
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester is an organophosphorus compound with the molecular formula C9H9O3P. It is known for its unique structure, which includes a phosphonic acid group bonded to a 1-propynyl group and two 2-propynyl ester groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-propynyl)-, di(2-propynyl) ester typically involves the reaction of phosphonic acid derivatives with propargyl alcohols. One common method is the esterification of phosphonic acid with propargyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
化学反应分析
Types of Reactions
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonic acid esters .
科学研究应用
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
作用机制
The mechanism by which phosphonic acid, (1-propynyl)-, di(2-propynyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in phosphonate metabolism, leading to various biological effects .
相似化合物的比较
Similar Compounds
Phosphonic acid, (1-propynyl)-, di(2-propynyl) ester: Unique due to its specific ester groups and propynyl substituents.
Phosphonic acid, (1-propynyl)-, di(2-butynyl) ester: Similar structure but with different ester groups.
Phosphonic acid, (1-propynyl)-, di(2-ethynyl) ester: Another similar compound with ethynyl ester groups.
Uniqueness
This compound is unique due to its specific combination of propynyl and ester groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
63869-29-4 |
|---|---|
分子式 |
C17H20NO5P |
分子量 |
349.32 g/mol |
IUPAC 名称 |
1-[ethoxy-(4-nitrophenoxy)phosphoryl]-4-propylbenzene |
InChI |
InChI=1S/C17H20NO5P/c1-3-5-14-6-12-17(13-7-14)24(21,22-4-2)23-16-10-8-15(9-11-16)18(19)20/h6-13H,3-5H2,1-2H3 |
InChI 键 |
HIHSLAUNYIKQDA-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)P(=O)(OCC)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



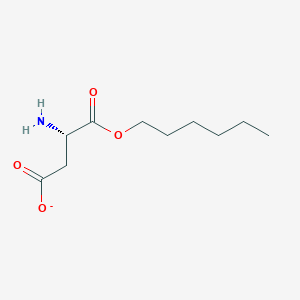
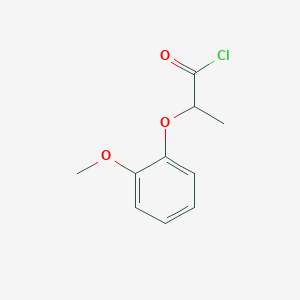


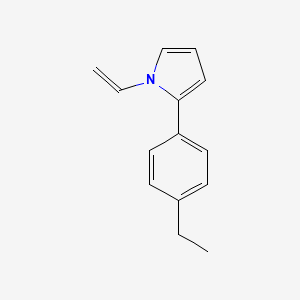
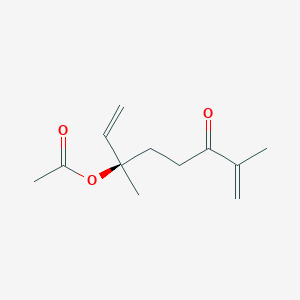
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
